![molecular formula C16H13BrN4O2 B4332703 2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE](/img/structure/B4332703.png)
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE
Overview
Description
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE is a complex organic compound that features a brominated benzodioxole moiety and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE typically involves multiple steps. One common approach includes the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position. This is followed by the formation of the tetrazole ring through cyclization reactions involving appropriate precursors .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The brominated benzodioxole moiety and tetrazole ring can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate: Shares the brominated benzodioxole moiety but differs in the functional groups attached.
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE is unique due to the presence of both the brominated benzodioxole and tetrazole ring in a single molecule.
Properties
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methylphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c1-10-3-2-4-11(5-10)16-18-20-21(19-16)8-12-6-14-15(7-13(12)17)23-9-22-14/h2-7H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLDMRCJEZVRQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(N=N2)CC3=CC4=C(C=C3Br)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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